molecular formula C24H30N2O2S B11448231 N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide

N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide

Cat. No.: B11448231
M. Wt: 410.6 g/mol
InChI Key: LAPUVIAQSRIPHM-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is a complex organic compound that features a cyclopentyl group, a phenyl group, a thiophene ring, and a cyclohexanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent coupling with other functional groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction typically uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. The choice of reagents and catalysts would be critical to ensure the process is both economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.

    Cyclohexanecarboxamide derivatives: Compounds with similar structural features but different substituents on the cyclohexane ring.

Uniqueness

N-cyclopentyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is unique due to the combination of its cyclopentyl, phenyl, thiophene, and cyclohexanecarboxamide moieties.

Properties

Molecular Formula

C24H30N2O2S

Molecular Weight

410.6 g/mol

IUPAC Name

N-cyclopentyl-1-(N-(2-thiophen-2-ylacetyl)anilino)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H30N2O2S/c27-22(18-21-14-9-17-29-21)26(20-12-3-1-4-13-20)24(15-7-2-8-16-24)23(28)25-19-10-5-6-11-19/h1,3-4,9,12-14,17,19H,2,5-8,10-11,15-16,18H2,(H,25,28)

InChI Key

LAPUVIAQSRIPHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCCC2)N(C3=CC=CC=C3)C(=O)CC4=CC=CS4

Origin of Product

United States

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